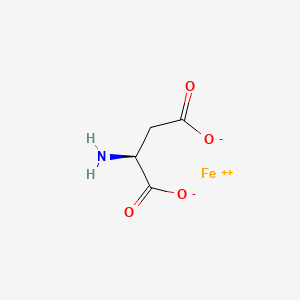
Ferrous aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The use of ferrous acetate over ferrous sulfate is currently undergoing an investigation by a clinical trial. It is also used for dying of fabric or leather and as a wood preservative.
Wissenschaftliche Forschungsanwendungen
1. Nanotechnology and Material Science
Ferrous aspartate and similar iron-based compounds are actively used in nanotechnology and material science. For example, Kalantari et al. (2013) explored the synthesis of iron oxide nanoparticles on talc layers using an environmentally friendly process. These nanoparticles, synthesized using ferric chloride, ferrous chloride, and sodium hydroxide, may have potential applications in the chemical and biological industries (Kalantari et al., 2013). Additionally, Wang et al. (2011) demonstrated the preparation of magnetic and luminescent Fe3O4/CdTe nanocomposites using aspartic acid as a linker, indicating potential applications in various fields due to their unique properties (Wang et al., 2011).
2. Environmental Applications
Ferrous iron, including ferrous aspartate, shows promise in environmental applications. In a study by Wang et al. (2017), the simultaneous application of ferrous iron and nitrate significantly reduced arsenic bioavailability and inhibited its accumulation in rice plants, suggesting its potential in environmental remediation (Wang et al., 2017).
3. Biomedical Research
In biomedical research, ferrous aspartate and related compounds have been investigated for their potential in cancer therapy and other medical applications. Yue et al. (2018) developed a novel ferroptosis agent using FePt nanoparticles, demonstrating its effectiveness in cancer cell death and potential in early diagnosis and treatment of cancer (Yue et al., 2018). Similarly, Chen et al. (2019) designed ultrasmall polydopamine nanoparticles chelated with iron ions to induce ferroptosis for cancer therapy, highlighting the versatile applications of iron-based nanoparticles in medical research (Chen et al., 2019).
4. Ferrofluids and Magnetic Applications
Iron-based compounds, including ferrous aspartate, are critical in the development of ferrofluids, which have numerous applications. Torres-Díaz and Rinaldi (2014) summarized recent advances in ferrofluid applications, including in optics, sensors, actuators, and other fields, highlighting the broad scope of these materials (Torres-Díaz & Rinaldi, 2014). Roger et al. (1999) discussed the biological applications of ferrofluids, such as magnetic cell sorting and magnetocytolysis, further illustrating the diversity of applications of these materials (Roger et al., 1999).
Eigenschaften
CAS-Nummer |
75802-64-1 |
|---|---|
Produktname |
Ferrous aspartate |
Molekularformel |
C4H5FeNO4 |
Molekulargewicht |
186.93 g/mol |
IUPAC-Name |
(2S)-2-aminobutanedioate;iron(2+) |
InChI |
InChI=1S/C4H7NO4.Fe/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
InChI-Schlüssel |
KKPUODLFBBWJPH-DKWTVANSSA-L |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Fe+2] |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |
Kanonische SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |
Andere CAS-Nummern |
75802-64-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



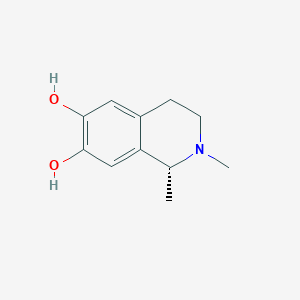
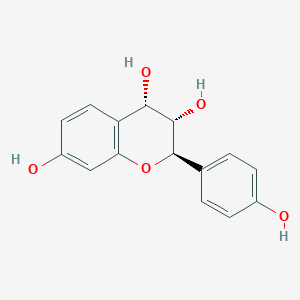


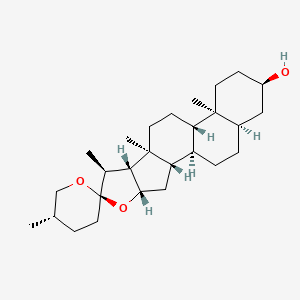


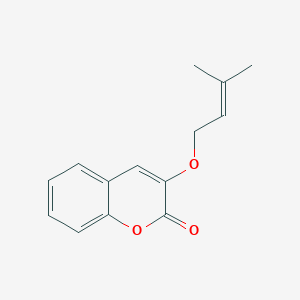
![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1253381.png)
![[(3S,4aR,6aR,6bS,8aR,12aR,14aS,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1253382.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)
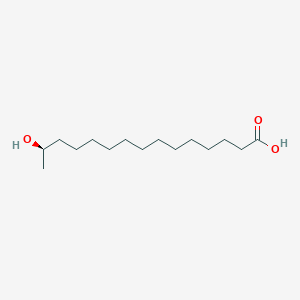
![2H-Naphtho[1,2-b]pyran](/img/structure/B1253388.png)
![8-Methoxy-4-methylbenzo[g]coumarin](/img/structure/B1253389.png)